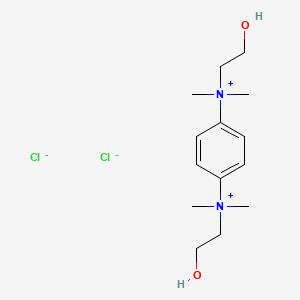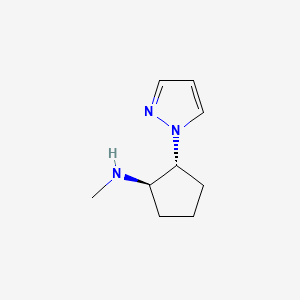![molecular formula C7H5IN2O B12328448 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with an iodine atom attached at the 3-position. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- can be achieved through various synthetic routes. One common method involves the use of a one-pot three-component reaction. This reaction typically involves the condensation of 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water . This strategy is advantageous due to its use of inexpensive starting materials, atom and step economy, environmental friendliness, and good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings.
化学反应分析
Types of Reactions
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- involves its interaction with specific molecular targets. One of the primary targets is Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in various cellular processes, including cell cycle regulation and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways that are critical for cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 3-Amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5,6,7-tetrahydro-2-[5-methoxy-2-(3-quinolinyl)-4-pyrimidinyl]-
Uniqueness
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other pyrrolopyridine derivatives and can be exploited in the design of novel compounds with enhanced properties.
属性
分子式 |
C7H5IN2O |
|---|---|
分子量 |
260.03 g/mol |
IUPAC 名称 |
3-iodo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H5IN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,6H,(H,9,11) |
InChI 键 |
MGHOLXIWLGFNJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C2C1=NC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)
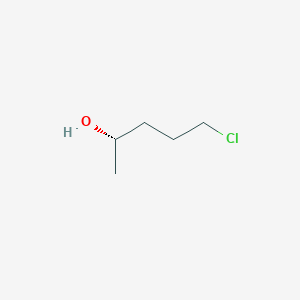
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)
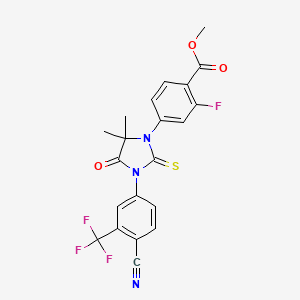

![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
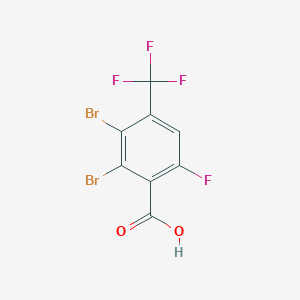
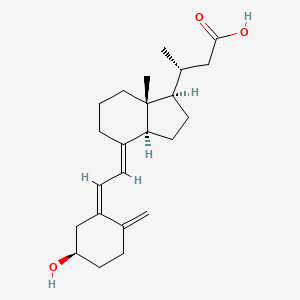
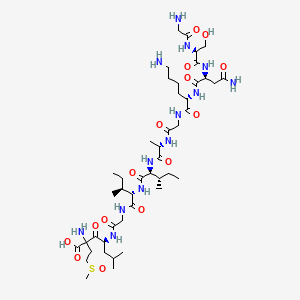
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)
